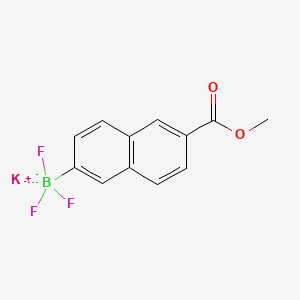
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide is a chemical compound with the molecular formula C11H9BF3KO. It is a potassium salt of a trifluoroborate ester, which is known for its stability and reactivity in various chemical reactions. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide typically involves the reaction of 6-(methoxycarbonyl)naphthalene-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include:
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Substituted Borates: Formed through substitution reactions.
Scientific Research Applications
Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved include:
Palladium Catalysts: The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds.
Transmetalation: The trifluoroborate group is transferred from the boron atom to the palladium atom, enabling the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar structure but lacks the methoxycarbonyl group.
Potassium trifluoro(phenyl)boranuide: Contains a phenyl group instead of a naphthyl group.
Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxy group on the phenyl ring.
Uniqueness
Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Properties
Molecular Formula |
C12H9BF3KO2 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxycarbonylnaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C12H9BF3O2.K/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10;/h2-7H,1H3;/q-1;+1 |
InChI Key |
LBBQXXWXSHCZMG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


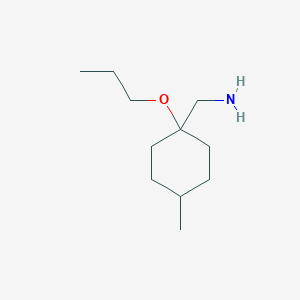
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)
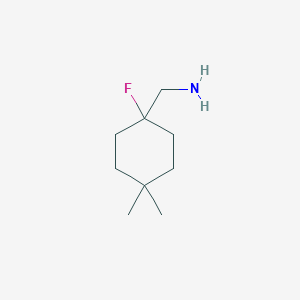
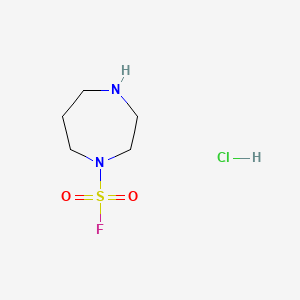
![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)
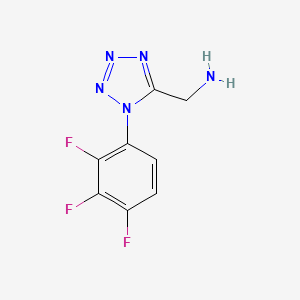
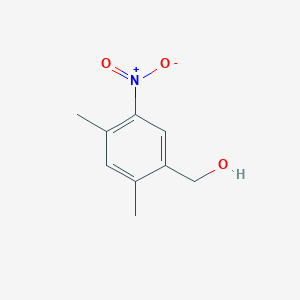

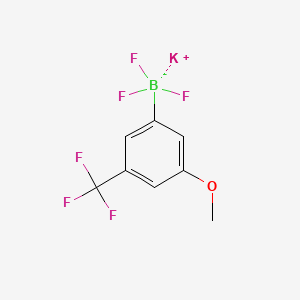
![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)
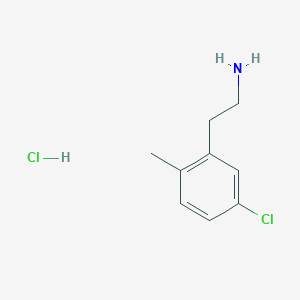
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)
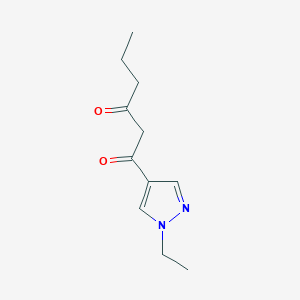
![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
